molecular formula C16H16N2O5 B15261432 4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid

4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid

Cat. No.: B15261432
M. Wt: 316.31 g/mol
InChI Key: KCWZIEDCKSTSDF-UHFFFAOYSA-N
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Description

4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a phenoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the oxazole ring and the phenoxycarbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and oxazole derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Oxazole-4-carboxylic acid

Uniqueness

4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

4-methyl-2-(1-phenoxycarbonylpyrrolidin-3-yl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C16H16N2O5/c1-10-13(15(19)20)23-14(17-10)11-7-8-18(9-11)16(21)22-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,19,20)

InChI Key

KCWZIEDCKSTSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2CCN(C2)C(=O)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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